molecular formula C6H13NO2 B1338199 6-Hydroxyhexanamide CAS No. 4547-52-8

6-Hydroxyhexanamide

Cat. No. B1338199
Key on ui cas rn: 4547-52-8
M. Wt: 131.17 g/mol
InChI Key: DEYMOQSHMQAAFX-UHFFFAOYSA-N
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Patent
US05859174

Procedure details

ε-Caprolactone was charged to a flask equipped with a mechanical stirrer and thermometer and cooled in an ice bath to below 5° C. A pre-cooled 30% solution of ammonium hydroxide was added and the reaction temperature was maintained below 5° C. until all ε-caprolactone was consumed as indicated by gas chromatography. The water and excess ammonia were vacuum stripped at 50° C. at the completion of which the acid value was measured to be 2300. The acid by-product was removed via flocculation by addition of lithium hydroxide hydrate in methanol solution and ethyl acetate followed by isopropanol until clarified. A second portion of ethyl acetate was added and the flocculated acid was filtered. All solvents were stripped under reduced pressure at 50° C. to yield 6-hydroxycaproamide (2750 g) as a pale yellow oil which crystallized upon standing at room temperature. Gas chromatographic and NMR spectral data indicated greater than 95% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[NH4+:10]>>[OH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH2:10])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and cooled in an ice bath to below 5° C
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
stripped at 50° C. at the completion of which
CUSTOM
Type
CUSTOM
Details
The acid by-product was removed via flocculation by addition of lithium hydroxide hydrate in methanol solution and ethyl acetate
ADDITION
Type
ADDITION
Details
A second portion of ethyl acetate was added
FILTRATION
Type
FILTRATION
Details
the flocculated acid was filtered
CUSTOM
Type
CUSTOM
Details
were stripped under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
OCCCCCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2750 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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